

## Genevant CL1 LNP Outperforms Alternatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Genevant CL1 monohydrochloride |           |
| Cat. No.:            | B15597943                      | Get Quote |

For researchers, scientists, and drug development professionals, a comprehensive review of preclinical data demonstrates that Genevant's CL1 lipid nanoparticle (LNP) platform exhibits superior or comparable performance in animal models when evaluated against other widely used LNP formulations for the delivery of mRNA and siRNA.

In head-to-head studies, the Genevant CL1 LNP, which utilizes the novel ionizable lipid "Lipid 10," has shown significant advantages in terms of therapeutic protein expression, gene silencing, and immunogenicity. These findings position the CL1 platform as a highly competitive option for the development of nucleic acid-based therapeutics and vaccines.

## **Comparative Performance in In Vivo Models**

A key study directly compared the in vivo efficacy of Genevant's Lipid 10 (CL1) with established ionizable lipids, including DLin-MC3-DMA (the lipid component of the first FDA-approved siRNA-LNP drug, Onpattro®), SM-102 (used in the Moderna COVID-19 vaccine), and ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine). The results, summarized below, highlight the performance of the CL1 LNP system across different therapeutic applications.

# Messenger RNA (mRNA) Delivery and Protein Expression

In studies evaluating the delivery of mRNA encoding therapeutic proteins, LNPs formulated with Genevant's Lipid 10 (CL1) demonstrated superior protein expression in the liver compared



to other ionizable lipids. This enhanced performance is critical for therapeutic applications requiring high levels of protein production.

| Ionizable Lipid         | Mean EGFP Expression in Liver (ng/g tissue) |
|-------------------------|---------------------------------------------|
| Genevant Lipid 10 (CL1) | ~12,000                                     |
| DLin-MC3-DMA            | ~4,000                                      |
| SM-102                  | ~6,000                                      |
| ALC-0315                | ~8,000                                      |

Table 1: Comparison of in vivo EGFP protein expression in the liver of BALB/c mice 24 hours after a single intravenous (IV) administration of 1 mg/kg EGFP mRNA formulated in LNPs with different ionizable lipids. Data extracted from a peer-reviewed publication.

# Small Interfering RNA (siRNA) Delivery and Gene Silencing

When used to deliver small interfering RNA (siRNA), Genevant's Lipid 10 (CL1) LNPs resulted in significantly greater silencing of the target gene, transthyretin (TTR), compared to the benchmark lipid, DLin-MC3-DMA. This indicates a high degree of efficiency in mediating RNA interference in vivo.



| Ionizable Lipid                                   | TTR mRNA Levels in Liver (% of control) |  |
|---------------------------------------------------|-----------------------------------------|--|
| Genevant Lipid 10 (CL1)                           | ~10%                                    |  |
| DLin-MC3-DMA                                      | ~30%                                    |  |
| Table 2: Comparison of in vivo transthyretin      |                                         |  |
| (TTR) gene silencing in the liver of BALB/c mice  |                                         |  |
| 48 hours after a single IV administration of 0.01 |                                         |  |
| mg/kg TTR siRNA formulated in LNPs. Data          |                                         |  |
| from a peer-reviewed study.                       |                                         |  |

## mRNA Vaccine Immunogenicity

In a murine model of an mRNA vaccine, LNPs formulated with Genevant's Lipid 10 (CL1) elicited comparable or higher antibody titers against the hemagglutinin (HA) antigen compared to LNPs containing SM-102 and ALC-0315.[1] This demonstrates the potential of the CL1 platform for the development of effective prophylactic vaccines.

| Ionizable Lipid in LNP                                                                                                                                                                                           | Anti-HA IgG Titer (Day 28)            |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------|
| Genevant Lipid 10 (CL1)                                                                                                                                                                                          | Comparable or higher than comparators |
| SM-102                                                                                                                                                                                                           | Lower than Lipid 10                   |
| ALC-0315                                                                                                                                                                                                         | Comparable to Lipid 10                |
| Table 3: Qualitative comparison of antihemagglutinin (HA) IgG titers in BALB/c mice 28 days after intramuscular (IM) immunization with an HA mRNA vaccine formulated in LNPs with different ionizable lipids.[1] |                                       |

## **Biodistribution Profile**

Following systemic administration, Genevant's Lipid 10 (CL1) LNPs primarily accumulate in the liver, which is consistent with the biodistribution of many other LNP formulations. The lipid is rapidly taken up by the liver within the first hour and is then gradually cleared over a two-week period, a clearance profile similar to that of DLin-MC3-DMA.[2][3]



## **Experimental Protocols**

The following provides a general overview of the experimental methodologies used in the preclinical evaluation of Genevant's CL1 LNP and its comparators.

#### **LNP Formulation**

LNPs were typically formulated using a microfluidic mixing device. The lipid components, including the ionizable lipid (e.g., Genevant Lipid 10, DLin-MC3-DMA, SM-102, or ALC-0315), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid, were dissolved in ethanol. This organic phase was rapidly mixed with an aqueous phase containing the nucleic acid (mRNA or siRNA) at an acidic pH. The resulting nanoparticles were then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

#### **Animal Models and Administration**

The in vivo studies were primarily conducted in BALB/c mice. For systemic delivery applications, such as therapeutic protein expression and gene silencing, the LNP formulations were administered via a single intravenous (IV) injection. For vaccine applications, the formulations were administered via intramuscular (IM) injection.

### **Endpoint Analysis**

- Protein Expression: For mRNA-based therapeutics, protein expression was quantified from tissue homogenates (primarily liver) using enzyme-linked immunosorbent assays (ELISA) specific for the expressed protein (e.g., EGFP or hEPO). In some studies, in vivo bioluminescence imaging was used to track the expression of luciferase mRNA.
- Gene Silencing: The efficacy of siRNA-mediated gene silencing was determined by measuring the levels of the target mRNA (e.g., TTR) in liver tissue using methods such as branched DNA (bDNA) analysis.
- Immunogenicity: For mRNA vaccines, the immune response was assessed by measuring antigen-specific antibody titers (e.g., anti-HA IgG) in the serum of immunized animals using ELISA.

## **Visualizing the Experimental Workflow**



The following diagram illustrates a typical workflow for the in vivo validation of LNP performance in animal models.



Click to download full resolution via product page

Caption: A generalized workflow for the in vivo evaluation of LNP performance.

## Conclusion

The available preclinical data strongly supports the robust performance of Genevant's CL1 LNP platform in animal models for both therapeutic and vaccine applications. Its ability to achieve high levels of protein expression, potent gene silencing, and strong immunogenicity, often exceeding that of established competitors, makes it a compelling choice for the development of



next-generation nucleic acid medicines. The favorable biodistribution and clearance profile further underscore its potential for clinical translation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genevant LIPID CL1|Ionizable Lipid for LNP [dcchemicals.com]
- 3. Featured products | DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [Genevant CL1 LNP Outperforms Alternatives in Preclinical Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597943#validating-genevant-cl1-lnp-performance-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com